6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine”, there are related studies on the synthesis of similar compounds. For instance, a variety of imine derivatives have been synthesized via Suzuki cross coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) .Scientific Research Applications
Palladium-Catalyzed Imine Hydrolysis
- Application : Palladium-catalyzed hydrolysis of imines using compounds related to 6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine.
- Details : The study by Ahmad et al. (2019) involved reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde to obtain a Schiff base. The base underwent Suzuki coupling reaction conditions, leading to products with hydrolysis of imine linkages. DFT calculations provided insights into the transition metal-catalyzed hydrolysis of imines.
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- Application : Evaluation of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives for antibacterial and antifungal activities.
- Details : Laxmi et al. (2019) synthesized derivatives from reactions involving 4-ethyl-6-methylpyrimidin-2-amine. The compounds showed significant antibacterial and antifungal activities, comparable or superior to standard drugs like Streptomycin and Amphotericin-B.
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- Application : Investigating ring transformations in reactions of heterocyclic halogeno compounds.
- Details : Hertog et al. (2010) explored reactions of 6-substituted derivatives of 2-halogenopyridines, leading to the formation of compounds like 4-amino-2-methylpyrimidine. The study discussed the mechanism of these reactions.
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- Application : Synthesis of pyrimidine derivatives for potential biomedical applications.
- Details : Research by Al-Masoudi et al. (2014) focused on synthesizing 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one derivatives. These compounds were evaluated for their antiviral activity against HIV-1 and HIV-2.
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- Application : Synthesis of new thiazolo[4,5-d] pyrimidine derivatives.
- Details : Bakavoli et al. (2006) achieved the synthesis of 4-amino-5-bromo-2-substituted-aminopyrimidines, which were then reacted to form new thiazolo[4,5-d] pyrimidine derivatives.
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- Application : Investigating crystal and molecular structures of related compounds.
- Details : Odell et al. (2007) determined the crystal structures of isomeric compounds related to 6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine, providing insight into conformational differences and hydrogen-bonding interactions.
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properties
IUPAC Name |
6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c1-11-9-2-8(12-5-13-9)6-3-14-4-7(6)10/h2-5H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQBXDXLEQCROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)C2=CSC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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